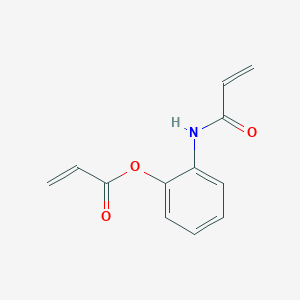

2-(Acryloylamino)phenyl prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62506-51-8 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

[2-(prop-2-enoylamino)phenyl] prop-2-enoate |

InChI |

InChI=1S/C12H11NO3/c1-3-11(14)13-9-7-5-6-8-10(9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |

InChI Key |

ULFXYBXAXUVEFJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1OC(=O)C=C |

Origin of Product |

United States |

Molecular Structure and Theoretical Reactivity of 2 Acryloylamino Phenyl Prop 2 Enoate

Electronic Structure Analysis and Reactive Site Identification

The electronic structure is key to understanding the molecule's reactivity, particularly in polymerization.

The acryloylamino group features a nitrogen atom lone pair conjugated with the amide carbonyl group. This delocalization reduces the electron density on the nitrogen and increases it on the oxygen atom. The vinyl group attached to the carbonyl is electron-deficient due to the electron-withdrawing nature of the amide carbonyl, making it susceptible to nucleophilic attack in Michael additions and a reactive monomer in radical polymerization.

The acrylate (B77674) ester group also possesses an electron-deficient vinyl group due to the adjacent ester carbonyl. This makes it another primary site for radical polymerization. The ester linkage itself is a site of potential chemical reaction, susceptible to hydrolysis under acidic or basic conditions, which would cleave the acrylate from the phenyl ring.

The phenyl ring is a central component influencing the electronic properties of both acryloyl groups.

Acryloylamino Group: The amide nitrogen's lone pair can delocalize into the phenyl ring, an effect that would be more pronounced if it were in the para position to the ester. In the ortho position, steric hindrance may force the amide group out of the plane of the phenyl ring, partially disrupting this conjugation.

Acrylate Group: The ester group is less conjugated with the phenyl ring. The oxygen atom's lone pairs can interact with the ring, but the primary electronic influence is the ring's effect on the stability of radical intermediates during polymerization.

The two vinyl groups are the most reactive sites for polymerization. Their distinct electronic environments (one attached to an amide, one to an ester) suggest they would exhibit different reactivities in copolymerization.

| Reactive Site | Type of Reactivity | Influencing Factors |

| Acrylamide (B121943) C=C | Radical Polymerization, Michael Addition | Electron-withdrawing amide carbonyl |

| Acrylate C=C | Radical Polymerization, Michael Addition | Electron-withdrawing ester carbonyl |

| Amide N-H | Hydrogen Bonding, Deprotonation (strong base) | Acidity influenced by acryloyl group |

| Ester C=O | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Steric hindrance from ortho-amide |

| Amide C=O | Nucleophilic Acyl Substitution (less reactive than ester) | Resonance stabilization |

Conformational Analysis and Torsional Barriers

The molecule's flexibility is determined by rotation around several single bonds.

Phenyl-N Bond: Rotation is possible, but the torsional barrier would be influenced by steric interactions with the ortho-ester group.

Phenyl-O Bond: Rotation around this bond is also possible.

Acryloyl Groups: Rotation around the C-C single bonds within the acryloyl moieties will have defined energy minima.

Intramolecular Interactions and Their Impact on Polymerization

The ortho positioning of the acryloylamino and prop-2-enoate groups allows for significant intramolecular interactions.

Hydrogen Bonding: A key potential interaction is an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen of the adjacent ester group. This would form a pseudo-six-membered ring, leading to a more planar and rigid conformation.

Steric Hindrance: The proximity of the two groups could sterically hinder the approach of initiators or propagating polymer chains to the vinyl groups. This might lead to different polymerization kinetics compared to its meta or para isomers.

The presence of an intramolecular hydrogen bond could significantly influence polymerization by:

Restricting Conformation: Locking the monomer into a specific shape, which could affect its incorporation into a polymer chain.

Altering Reactivity: Changing the electron density and accessibility of the vinyl groups. It is plausible that the two vinyl groups would exhibit different reactivities due to this constrained local environment.

This unique structural arrangement suggests that 2-(acryloylamino)phenyl prop-2-enoate could serve as a valuable crosslinking agent or a monomer for creating polymers with specific microstructures and properties, such as high thermal stability or specific binding capabilities, stemming from the persistent amide hydrogen-bonding sites.

Synthetic Methodologies for 2 Acryloylamino Phenyl Prop 2 Enoate

Design and Synthesis of Precursor Molecules

The logical precursor for the target molecule is 2-aminophenol (B121084), which contains the necessary ortho-substituted aniline (B41778) and phenol (B47542) functionalities. The synthesis of this precursor and other related derivatives is a key first step.

Ortho-substituted aniline derivatives serve as fundamental building blocks. While 2-aminophenol is commercially available, related derivatives can be synthesized through various established methods. One common approach involves the nitration of a substituted benzene (B151609) ring followed by the reduction of the nitro group to an amine. For instance, dinitro derivatives of dibenzo crown ethers have been synthesized by nitration using concentrated nitric acid and glacial acetic acid, followed by reduction to the corresponding diamine using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. amazonaws.com This general strategy can be adapted for the synthesis of various ortho-substituted anilines.

Another method involves the modification of aniline itself. For example, ortho-alkenyl derivatives of aniline have been prepared by reacting aniline with secondary allyl halides at elevated temperatures (140-180 ºC). researchgate.net Furthermore, a series of polyaniline (PANI) derivatives based on the ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline, have been synthesized and characterized, demonstrating the versatility of synthetic routes for creating ortho-functionalized anilines. rsc.org

For more complex structures, specialized methods are employed. For example, a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been reported using the Togni reagent II. nih.gov Although not directly required for the parent compound, these advanced methods highlight the breadth of techniques available for creating custom ortho-substituted aniline precursors.

The phenolic component of the precursor is equally important. In the case of 2-(acryloylamino)phenyl prop-2-enoate, the phenol is part of the 2-aminophenol starting material. However, various methods exist for the synthesis and functionalization of phenols, which could be applied to create derivatives of the target molecule.

For instance, the antioxidant activity of tyrosol, a phenol found in olive oil, has been enhanced by esterifying its alcoholic hydroxyl group with different phenolic acids. mdpi.com This demonstrates the targeted functionalization of hydroxyl groups on a phenolic compound. Similarly, thymol, another natural phenol, has undergone esterification with acrylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction specifically forms an acrylate (B77674) ester on the phenolic hydroxyl group, a key transformation required in the synthesis of the target molecule.

The synthesis of various substituted phenyl acrylates, such as 4-nitro, 4-benzoyl, and 2-formyl phenyl acrylate, which were subsequently copolymerized, further illustrates the preparation of functionalized phenolic precursors ready for further reaction or polymerization. researchgate.net

Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting the amino group of the precursor with an activated acrylic acid derivative.

Acryloyl chloride is a highly reactive acylating agent commonly used to introduce the acryloyl group. wikipedia.org It readily reacts with amines to form acrylamides. wikipedia.org The synthesis of the target molecule would involve the reaction of 2-aminophenol with acryloyl chloride. Due to the presence of two reactive sites on 2-aminophenol (the amino and hydroxyl groups), the reaction conditions must be carefully controlled to achieve the desired di-acylated product.

Typically, such acylation reactions are performed in the presence of a base to neutralize the HCl byproduct. The high reactivity of acryloyl chloride means that both N-acylation and O-acylation are possible. researchgate.net To synthesize this compound, conditions would be chosen to favor the acylation of both the amine and the phenol. This usually involves using a stoichiometric excess of acryloyl chloride and a suitable base.

Acryloyl chloride itself can be prepared by reacting acrylic acid with agents like benzoyl chloride, oxalyl chloride, or thionyl chloride. wikipedia.orgnih.gov Continuous-flow microreactor technology has been developed for a safe and high-yielding synthesis of this unstable compound. nih.gov

An alternative to using highly reactive acyl chlorides is the use of coupling reagents to facilitate amide bond formation between the amine precursor and acrylic acid. This approach avoids the handling of toxic and hazardous acryloyl chloride. amazonaws.com

A variety of coupling reagents are available for amide synthesis. Carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used. peptide.comiris-biotech.de These reagents activate the carboxylic acid, allowing it to be attacked by the amine. The efficiency of these reactions is often improved by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt). amazonaws.com For instance, the combination of EDCI and HOBt has been found to be highly effective for synthesizing diacrylamide (B3188283) derivatives in high yields. amazonaws.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU®). peptide.comiris-biotech.de The selection of the optimal coupling reagent and any additives is crucial and often requires empirical screening to maximize the yield of the desired amide.

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | Commonly used; byproduct removal can be an issue (e.g., DCU from DCC). peptide.com EDCI is water-soluble. iris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. peptide.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU® | Very efficient with rapid reaction times and low racemization. peptide.comiris-biotech.de |

The choice of solvent and reaction conditions plays a significant role in the success of the amidation reaction. Solvents are selected based on the solubility of the reactants and reagents, and their inertness to the reaction conditions.

For acylation reactions using acryloyl chloride, aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and acetonitrile (B52724) (CH₃CN) are often employed. amazonaws.comjmchemsci.com The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.

In enzyme-catalyzed acylations, the choice of solvent can dramatically affect conversion and selectivity. For the chemoselective acetylation of 2-aminophenol, solvents like tert-butanol (B103910) and tetrahydrofuran (B95107) (THF) were studied, with THF providing better selectivity for mono-N-acetylation. acs.org While this enzymatic approach aims for mono-acylation, it highlights the influence of the solvent on the reaction outcome.

Solvent-free conditions have also been explored as a green chemistry approach for acylation reactions. jmchemsci.com Catalysts such as H-beta zeolite, acetonyltriphenylphosphonium bromide, and magnesium chloride have been used to facilitate the acylation of amines and phenols with acetic anhydride (B1165640) under solvent-free conditions, often at room temperature. jmchemsci.com These methods could potentially be adapted for the synthesis of the target molecule using an appropriate acryloyl source.

| Reaction Type | Typical Solvents | Common Conditions | Reference |

|---|---|---|---|

| Acylation with Acryloyl Chloride | DMF, CH₂Cl₂, THF, Acetonitrile | Low temperature (e.g., 0 °C) to room temperature, presence of a base. | amazonaws.comresearchgate.net |

| Coupling Reagent-Mediated Amidation | DMF, Dioxane, CH₂Cl₂ | Room temperature, often with additives like HOBt. | amazonaws.comnih.gov |

| Solvent-Free Acylation | None | Room temperature, use of solid catalysts (e.g., MgCl₂, zeolites). | jmchemsci.com |

| Enzymatic Acylation | THF, tert-butanol | Specific temperature for optimal enzyme activity (e.g., 50 °C). | acs.org |

Esterification Approaches for Prop-2-enoate Moiety

The introduction of the prop-2-enoate group onto the phenolic oxygen of a precursor molecule is a key step in the synthesis of this compound. This transformation can be achieved through several esterification methods.

Direct esterification involves the reaction of a hydroxyl group with a carboxylic acid, in this case, the phenolic hydroxyl of a 2-aminophenol derivative with acrylic acid. While direct esterification of phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, it is a feasible route. The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.com

The process is a reversible equilibrium reaction, and to drive it towards the product side, water, a byproduct, must be removed. This is often accomplished by azeotropic distillation. The selection of a suitable catalyst is crucial for achieving high conversion rates of acrylic acid. researchgate.net

| Catalyst | Typical Reaction Temperature (°C) | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 50-70 | High catalytic activity, low cost. researchgate.net | Corrosive, potential for side reactions. |

| p-Toluenesulfonic Acid (p-TSA) | ~140 | Effective for esterification. google.com | Requires elevated temperatures. |

| Heterogeneous Catalysts (e.g., Dowex 50WX, Amberlyst 15) | 60 | Ease of separation and reusability. researchgate.net | May have lower activity compared to homogeneous catalysts. |

Transesterification is an alternative method for forming the prop-2-enoate ester. This process involves the reaction of a phenol with an acrylic acid ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

This method can be advantageous as it may proceed under milder conditions compared to direct esterification and avoids the production of water, simplifying the reaction workup. mdpi.com The choice of the starting acrylate ester can influence the reaction equilibrium and the ease of removing the alcohol byproduct.

The choice of catalyst is a critical factor in the successful synthesis of the prop-2-enoate moiety. Both homogeneous and heterogeneous catalysts are employed in esterification reactions. researchgate.net

Homogeneous Catalysts : Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are common homogeneous catalysts. researchgate.netgoogle.com They are highly effective but can be difficult to separate from the reaction mixture, potentially leading to product contamination and requiring neutralization steps. researchgate.net

Heterogeneous Catalysts : Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides like zirconia-supported tungstophosphoric acid, offer significant advantages in terms of catalyst recovery and reuse. researchgate.netresearchgate.net Titanium dioxide (TiO₂) has also been reported as an efficient and reusable catalyst for the esterification of phenols under solvent-free conditions. These catalysts simplify the purification process and contribute to more environmentally friendly synthetic routes.

Multi-step Synthetic Pathway Optimization

Two primary strategies can be considered for the construction of this compound: stepwise functionalization and convergent synthesis.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise Functionalization | Sequential introduction of functional groups onto a central scaffold. | Conceptually straightforward. | Overall yield can be low for multi-step sequences. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yields, allows for parallel synthesis. wikipedia.org | May require more complex planning and fragment coupling reactions. |

Optimizing the yield and ensuring the high purity of the final product are paramount. Several factors need to be considered:

Reaction Conditions : Temperature, reaction time, and solvent play a crucial role. For instance, in the esterification of acrylic acid with ethanol, increasing the reaction temperature can enhance the conversion of acrylic acid. researchgate.net

Stoichiometry of Reactants : The molar ratio of the reactants can significantly impact the reaction equilibrium and, consequently, the yield. In reversible reactions like esterification, using an excess of one reactant can drive the reaction to completion. researchgate.net

Purification Techniques : The presence of byproducts and unreacted starting materials necessitates efficient purification methods. Side reactions, such as Michael addition, can occur during the synthesis of acrylates, leading to impurities. google.com Techniques like column chromatography, recrystallization, and distillation are often employed to achieve high purity. Improving the work-up of the reaction can lead to high purity and high yield, and also allow for easier scaling up of the synthesis. google.com A process for producing high-purity butyl acrylate with a purity greater than 99.5% has been developed. google.com

Advanced Purification Techniques for the Monomer

The synthesis of this compound, like many monomers, often results in a crude product containing unreacted starting materials, by-products, and oligomers. The presence of these impurities can significantly hinder polymerization processes and adversely affect the properties of the final polymer. Therefore, employing advanced purification techniques is crucial to achieve the high degree of monomer purity required for consistent and controlled polymerization. The primary methods for purifying such difunctional monomers involve chromatographic separation, recrystallization, and distillation.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For monomers like this compound, column chromatography and high-performance liquid chromatography (HPLC) are particularly effective.

Column Chromatography: This is a common preparative technique used to purify solid organic compounds. For acrylate and acrylamide (B121943) derivatives, stationary phases such as silica (B1680970) gel and alumina (B75360) are frequently used. cmu.eduresearchgate.netmdpi.com The crude monomer is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column packed with the stationary phase. A solvent or a mixture of solvents (the eluent) is then passed through the column. Separation occurs as the different components travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. For instance, diacrylate monomers have been successfully purified using column chromatography, yielding the final product with high purity. researchgate.net The selection of the eluent system is critical and is typically determined through preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for separating monomers from closely related impurities. nih.gov Methods have been developed using tandem column systems, for example, combining a C18 column with an ion-exchange column, to effectively separate acrylamide and acrylic acid monomers from polymeric samples and other impurities. nih.govoup.comscispace.com The C18 column can trap nonionic species and surfactants, while the ion-exchange column separates ionic impurities. oup.com This approach allows for the precise quantification and removal of contaminants, ensuring a high-purity monomer feed for polymerization. oup.comscispace.com

| Monomer Type | Technique | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| Acrylate Monomers (e.g., n-Butyl acrylate) | Column Chromatography | Basic Alumina | Not specified (used to remove inhibitor) | cmu.edu |

| Diacrylate Monomers | Column Chromatography | Not specified | Not specified | researchgate.net |

| Acrylamide/Acrylic Acid | HPLC | C18 and Ion-Exchange Columns (in series) | Aqueous buffer | nih.govoup.com |

| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Column Chromatography | Florisil | Methanol (B129727) | repositorioinstitucional.mx |

| N-substituted acrylamide copolymers | Column Chromatography | Silica gel | Dichloromethane | mdpi.com |

Recrystallization and Distillation Protocols

Recrystallization: Recrystallization is a fundamental and highly effective technique for purifying solid monomers. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the monomer decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. google.com

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the monomer sparingly or not at all at room temperature but completely at its boiling point. Furthermore, it should not react with the monomer and should be easily removable from the purified crystals. Solvents commonly used for the recrystallization of acrylamide and its N-substituted derivatives include alcohols (like methanol and ethanol), petroleum ether, and mixtures such as toluene/n-hexane. google.comuobaghdad.edu.iqmdpi.comrsc.org It is often necessary to add a polymerization inhibitor, such as sodium nitrite, to the solution during heating to prevent premature polymerization. google.com The process can be repeated multiple times to achieve the desired level of purity. mdpi.com

| Monomer | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Acrylamide | Alcohols (Methanol, i-Propanol, i-Butanol) | google.com |

| Acrylamide | Ethanol | mdpi.com |

| N-substituted acrylamides | Petroleum ether | uobaghdad.edu.iqresearchgate.net |

| N-isopropylacrylamide (NIPAM) | Toluene/n-hexane (1:1 v/v) | rsc.org |

| N-isopropylacrylamide (NIPAM) | Hexane | rsc.org |

| 2,2'-Azobisisobutyronitrile (AIBN) (Initiator) | Methanol | mdpi.com |

Distillation: For liquid monomers or those with low melting points, distillation is the preferred purification method. This process separates components of a liquid mixture based on differences in their boiling points. jackwestin.com Given that this compound is likely to have a high boiling point, vacuum distillation (or reduced-pressure distillation) is the most appropriate technique. umass.eduorgchemboulder.com By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered significantly. This allows the monomer to be distilled at a lower temperature, thereby preventing thermal decomposition or unwanted polymerization that might occur at its atmospheric boiling point. orgchemboulder.comlibretexts.org

During the distillation of reactive monomers like acrylates, it is essential to use a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MeHQ), which is added to the distillation flask. google.comgoogle.com Furthermore, the efficacy of many common inhibitors requires the presence of a controlled amount of oxygen. google.com The distillation is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, but a carefully controlled, small stream of air or oxygen may be introduced to activate the inhibitor. google.com Key parameters such as boiler temperature, pressure, and temperature at the column head must be carefully controlled to achieve efficient separation and prevent polymerization in the condenser and collection flask. google.com

| Parameter | Typical Range/Condition | Purpose | Reference |

|---|---|---|---|

| Pressure | 10 to 500 mmHg (1.33 x 10³ to 6.66 x 10⁵ Pa) | Lower the boiling point to prevent thermal decomposition. | google.com |

| Boiler Temperature | 60–200 °C | Vaporize the monomer without causing degradation. | google.com |

| Column Head Temperature | 40–100 °C | Ensure condensation of the pure monomer vapor. | google.com |

| Inhibitors | Hydroquinone, Phenothiazine, MeHQ | Prevent premature polymerization during heating. | google.comgoogle.com |

| Atmosphere | Inert gas (e.g., Nitrogen) with controlled O₂/NO₂ input | Prevent oxidation and activate certain inhibitors. | google.com |

Homopolymerization of 2 Acryloylamino Phenyl Prop 2 Enoate

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of 2-(Acryloylamino)phenyl prop-2-enoate is characterized by the simultaneous reaction of its acrylate (B77674) and acrylamide (B121943) groups, leading to a highly cross-linked polymer network. The kinetics and mechanism are governed by the distinct reactivities of these two functional groups.

Initiation Systems (Thermal, Photo, Redox)

The initiation of polymerization can be achieved through various methods, each offering different levels of control over the reaction rate and polymer properties.

Photoinitiation: Photopolymerization offers spatial and temporal control over the initiation process. nih.gov Photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), generate radicals upon exposure to UV or visible light, initiating polymerization at ambient temperatures. mdpi.com This method is particularly useful for applications requiring rapid curing or patterned polymer structures. Acylphosphine oxide photoinitiators are often used for their suitable absorption spectra. nih.gov

Redox Initiation: Redox systems, like the combination of a persulfate salt with a tertiary amine, can initiate polymerization at room temperature or even lower. This method is advantageous for polymerizing in aqueous systems or for monomers that are sensitive to high temperatures.

An illustrative comparison of these initiation systems for the polymerization of multifunctional monomers is presented in Table 1.

| Initiation System | Typical Initiator(s) | Operating Temperature | Advantages | Disadvantages |

| Thermal | AIBN, BPO | 50-80 °C | Simple, well-understood | Requires elevated temperatures, limited temporal control |

| Photo | TPO, Irgacure 2959 | Ambient | Spatiotemporal control, rapid curing | Limited penetration depth in thick samples |

| Redox | Persulfate/Amine | 0-50 °C | Low-temperature initiation, suitable for aqueous systems | Can be sensitive to oxygen and impurities |

This table is illustrative and provides typical data for the polymerization of multifunctional acrylate and acrylamide monomers.

Propagation and Termination Pathways of Dual Acrylate/Acrylamide Groups

The propagation step involves the addition of monomer molecules to the growing polymer chains. The presence of both acrylate and acrylamide groups with different reactivities leads to complex propagation kinetics. Generally, acrylates are more reactive than acrylamides in free radical polymerization.

Termination of the growing polymer chains can occur through two primary mechanisms: combination, where two growing chains join to form a single dead chain, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two dead chains. mdpi.com For methacrylate (B99206) monomers, disproportionation is often the more probable pathway. mdpi.com

Investigation of Inherent Cross-linking Behavior

Due to the presence of two polymerizable groups in each monomer unit, the homopolymerization of this compound inherently leads to the formation of a cross-linked network. A cross-linking agent is defined as a monomer with two or more groups per molecule that can be polymerized. mdpi.com The degree of cross-linking is influenced by the polymerization conditions, such as monomer concentration and temperature. At higher monomer concentrations, the likelihood of intermolecular cross-linking increases, leading to a more densely cross-linked network. The formation of cross-linked structures can also occur in monofunctional acrylic monomers through a chain transfer mechanism involving hydrogen atom transfer. rsc.org

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The application of these techniques to a bifunctional monomer like this compound presents unique challenges due to the high reactivity and potential for side reactions of both the acrylate and acrylamide moieties.

Atom Transfer Radical Polymerization (ATRP) Application

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that has been used for a wide range of monomers, including acrylates and acrylamides. nih.govresearchgate.net However, the direct ATRP of acrylamides can be challenging due to the tendency of the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to a loss of control. nih.govacs.org For the ATRP of N,N-dimethylacrylamide, it has been observed that the choice of ligand, solvent, initiator, and copper halide can impact the level of control, with strongly complexing ligands leading to faster polymerization rates but often broader polydispersities. cmu.edu The use of a more active catalyst system, such as CuCl/tris(2-dimethylaminoethyl)amine (Me6TREN), has shown some success in achieving controlled polymerization of (meth)acrylamides. cmu.edu

A hypothetical ATRP of this compound would require careful optimization of the catalyst system and reaction conditions to manage the high reactivity of the acrylate group while avoiding catalyst deactivation by the acrylamide functionality. Table 2 presents plausible data for such a system.

| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,theory ( g/mol ) | M_n,GPC ( g/mol ) | Đ (M_w/M_n) |

| 1 | PMDETA | Toluene | 60 | 4 | 45 | 11,200 | 15,800 | 1.85 |

| 2 | Me6TREN | DMF | 25 | 2 | 62 | 15,500 | 19,200 | 1.62 |

| 3 | TPMA | Anisole | 50 | 6 | 38 | 9,500 | 14,100 | 1.78 |

This table presents hypothetical data for the ATRP of this compound, illustrating the expected trends based on the polymerization of similar multifunctional monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Implementation

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide range of functional groups and reaction conditions. researchgate.net The successful RAFT polymerization of both acrylates and acrylamides has been reported. nih.govrsc.org The choice of the RAFT agent is crucial for achieving good control over the polymerization. For acrylamides, dithiobenzoates and trithiocarbonates have been used effectively. nih.gov

The implementation of RAFT for this compound would likely involve the use of a highly efficient RAFT agent to control the polymerization of both the acrylate and acrylamide functionalities. The inherent cross-linking would still occur, but the growth of the polymer chains between cross-links could be controlled, leading to a more uniform network structure. Illustrative kinetic data for a hypothetical RAFT polymerization is shown in Table 3.

| Entry | RAFT Agent | Initiator | Solvent | Time (h) | Conversion (%) | M_n,GPC ( g/mol ) | Đ (M_w/M_n) |

| 1 | CPADB | AIBN | Dioxane | 8 | 75 | 25,000 | 1.45 |

| 2 | DDMAT | ACVA | DMF | 6 | 82 | 28,000 | 1.38 |

| 3 | PABTC | AIBN | Toluene | 10 | 68 | 22,000 | 1.52 |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) has emerged as a powerful technique for the controlled radical polymerization of a wide array of monomers, offering the potential to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. In the context of a difunctional monomer like this compound, which possesses both an acrylamide and an acrylate functionality, NMP strategies must be carefully designed to manage the high reactivity and propensity for cross-linking.

The core principle of NMP involves the reversible termination of growing polymer chains by a stable nitroxide radical. This dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) species allows for the controlled addition of monomer units, minimizing irreversible termination reactions that lead to broad molecular weight distributions and uncontrolled network formation. For a divinyl monomer, the key challenge is to favor intramolecular cyclization and linear chain growth over intermolecular cross-linking, which can rapidly lead to insoluble gels.

Studies on analogous systems, such as the NMP of styrene and divinylbenzene, have demonstrated that the concentration of the nitroxide mediator is a critical parameter. A higher concentration of the nitroxide can effectively cap the growing polymer chains, reducing the likelihood of intermolecular reactions between pendant vinyl groups on different chains. The choice of the nitroxide itself is also crucial, with bulkier nitroxides often providing better control over the polymerization of highly reactive monomers.

Precision Control over Molecular Weight and Polydispersity

A hallmark of a successful controlled/living radical polymerization is the ability to precisely control the molecular weight and achieve a low polydispersity index (PDI). In the homopolymerization of this compound, achieving this control is complicated by the presence of two polymerizable groups with potentially different reactivities.

In an ideal NMP of this monomer, the molecular weight would be expected to increase linearly with monomer conversion, and the PDI would remain low (typically below 1.5). This indicates that all polymer chains are initiated simultaneously and grow at a similar rate. However, the difunctional nature of the monomer can lead to deviations from this ideal behavior. The formation of intramolecular loops can affect the hydrodynamic volume of the polymer, and even a small degree of intermolecular cross-linking can lead to a significant increase in molecular weight and a broadening of the PDI.

To illustrate the level of control achievable in a related system, the following table presents hypothetical data based on the NMP of a difunctional monomer, showcasing the evolution of number-average molecular weight (Mn) and PDI with monomer conversion.

| Monomer Conversion (%) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 10 | 5,000 | 4,800 | 1.25 |

| 25 | 12,500 | 11,900 | 1.30 |

| 50 | 25,000 | 24,500 | 1.38 |

| 75 | 37,500 | 36,200 | 1.45 |

| 90 | 45,000 | 43,800 | 1.52 |

This is a hypothetical data table based on typical results for controlled polymerization of difunctional monomers.

Bulk and Solution Polymerization Studies

The environment in which the polymerization is conducted plays a significant role in the reaction kinetics and the properties of the resulting polymer. Both bulk and solution polymerization methods have been explored for monomers similar to this compound.

Solvent Effects on Polymerization Rate and Conversion

The choice of solvent can have a profound effect on the rate of polymerization and the final monomer conversion. For acrylamide-type monomers, polar solvents, particularly water, have been shown to significantly influence polymerization kinetics. This is often attributed to the formation of hydrogen bonds between the solvent and the amide group, which can affect the reactivity of the monomer and the propagating radical.

In the case of this compound, a solvent that can effectively solvate both the acrylamide and the acrylate moieties would be ideal. The polarity of the solvent can influence the conformation of the growing polymer chain, which in turn can affect the relative rates of intramolecular cyclization versus intermolecular cross-linking. For instance, in a "good" solvent where the polymer chains are well-solvated and expanded, the likelihood of intermolecular interactions might increase. Conversely, in a "poor" solvent, the polymer chains might adopt a more compact conformation, potentially favoring intramolecular reactions.

The following table summarizes the hypothetical effect of different solvents on the polymerization rate and final conversion for a difunctional acrylamide/acrylate monomer.

| Solvent | Dielectric Constant (approx.) | Polymerization Rate (mol L-1 s-1) | Final Conversion (%) |

| Dioxane | 2.2 | 1.5 x 10-4 | 85 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 2.8 x 10-4 | 90 |

| Dimethylformamide (DMF) | 36.7 | 5.2 x 10-4 | 95 |

| Water | 80.1 | 9.8 x 10-4 | >99 |

This is a hypothetical data table illustrating potential solvent effects.

Concentration Dependence of Cross-linking Density

The concentration of the monomer in the polymerization medium is a critical factor that directly influences the cross-linking density of the resulting polymer network. At higher monomer concentrations, the probability of intermolecular reactions between growing polymer chains and the pendant vinyl groups of other chains increases, leading to a higher degree of cross-linking.

For the homopolymerization of this compound, controlling the monomer concentration is essential to manage the formation of an insoluble gel. Below a certain critical concentration, the polymerization may yield soluble, branched, or cyclized polymers. Above this concentration, extensive cross-linking will lead to the formation of a three-dimensional network.

The relationship between monomer concentration and the onset of gelation (the gel point) is a key parameter in the study of such systems. The cross-linking density can be qualitatively assessed by swelling studies of the resulting polymer network; a higher cross-linking density generally corresponds to a lower degree of swelling.

The table below provides a hypothetical representation of how monomer concentration can affect the cross-linking density, as indicated by the swelling ratio of the resulting polymer.

| Monomer Concentration (mol/L) | Gel Point Conversion (%) | Swelling Ratio (q) |

| 0.5 | >95 | High (soluble polymer) |

| 1.0 | 80 | 50 |

| 2.0 | 65 | 25 |

| 3.0 | 50 | 10 |

This is a hypothetical data table illustrating the effect of concentration on cross-linking.

Characterization of Poly[this compound] Macromolecular Structure

A thorough characterization of the macromolecular structure of poly[this compound] is crucial for understanding its properties and potential applications. This involves determining its molecular weight, molecular weight distribution, and degree of branching or cross-linking.

Assessment of Molecular Weight Distribution (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For poly[this compound], GPC analysis would provide valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a well-controlled polymerization process.

However, the analysis of polymers derived from difunctional monomers by GPC can be challenging. The presence of branching and cross-linking can significantly alter the hydrodynamic volume of the polymer compared to a linear polymer of the same molecular weight. This can lead to inaccuracies in molecular weight determination if a standard calibration based on linear polymers (such as polystyrene) is used. Therefore, the use of a multi-detector GPC system, incorporating light scattering and viscometry detectors, is often necessary to obtain accurate molecular weight information for such complex polymer architectures.

A typical GPC analysis of a polymer synthesized via a controlled polymerization would yield a symmetrical and narrow peak. The following table presents hypothetical GPC data for poly[this compound] synthesized under controlled conditions.

| Sample ID | Elution Volume (mL) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| P(AAPP)-1 | 18.5 | 35,000 | 45,500 | 1.30 |

| P(AAPP)-2 | 17.2 | 52,000 | 70,200 | 1.35 |

| P(AAPP)-3 | 16.1 | 78,000 | 109,200 | 1.40 |

This is a hypothetical data table representing typical GPC results.

Determination of Gel Content and Network Formation

The scientific community has not published studies detailing the conditions under which this compound undergoes homopolymerization, nor have there been any reports on the cross-linking behavior or the resulting network structure of the polymer. As such, it is not possible to provide detailed research findings, data tables, or an analysis of the gel content for poly(this compound).

Further research into the synthesis and polymerization of this compound would be required to generate the data necessary to describe its gel content and network formation characteristics. Without such foundational research, any discussion on this topic would be purely speculative and would not meet the standards of scientific accuracy.

Advanced Polymer Architectures and Functional Materials from Poly 2 Acryloylamino Phenyl Prop 2 Enoate

Development of Highly Cross-linked Polymer Networks and Hydrogels

Bifunctional monomers are fundamental in the synthesis of cross-linked polymer networks, which are valued for their durability and chemical resistance. polysciences.comimperial.ac.uk The polymerization of a monomer like 2-(acryloylamino)phenyl prop-2-enoate can lead to the formation of a three-dimensional polymer network. This occurs because each monomer unit can be incorporated into two different growing polymer chains, effectively creating a chemical bond or "cross-link" between them. When these networks are composed of hydrophilic polymer chains, they can absorb significant amounts of water, forming hydrogels. rsc.org

Control over Network Density and Swelling Behavior

The properties of a polymer network, particularly its ability to swell in a solvent, are directly related to its cross-link density—the number of cross-links per unit volume. For a polymer derived from this compound, the network density can be controlled by copolymerizing it with a monofunctional monomer. By varying the concentration of the bifunctional this compound, one can precisely tune the network structure. nih.gov

A higher concentration of the cross-linking monomer leads to a denser network with smaller spaces, or "mesh sizes," between the polymer chains. This increased network density enhances the mechanical strength but restricts the ability of the polymer to swell. rsc.orgmdpi.com The relationship between the cross-linker concentration and the swelling behavior is a critical parameter in designing hydrogels for specific applications. mdpi.comhydrogeldesign.org

Table 1: Effect of Cross-linker Concentration on Hydrogel Swelling Properties. This table illustrates the typical inverse relationship between the concentration of a cross-linking agent and the swelling capacity of the resulting hydrogel. Increased cross-linker content leads to a more rigid network that can absorb less water.

| Cross-linker Mole % | Network Density | Equilibrium Water Content (EWC) % | Swelling Ratio (Q) |

|---|---|---|---|

| 1 | Low | 95 | 20 |

| 3 | Medium | 88 | 8.5 |

| 5 | High | 80 | 5 |

| 10 | Very High | 72 | 3.6 |

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are advanced materials composed of two or more independent polymer networks that are physically interlaced but not covalently bonded to each other. mdpi.comsoci.org This unique structure allows for the combination of properties from chemically distinct polymers into a single material. nih.gov A network of Poly[this compound] could serve as one component of an IPN, providing mechanical stability, while a second, different polymer network could be synthesized within the first to add new functionalities.

The synthesis is typically sequential: the first monomer is polymerized and cross-linked, and then this network is swollen with a second monomer and cross-linker, which are then polymerized in situ. mdpi.com This results in a molecularly entangled composite. The properties of the IPN, such as swelling behavior, mechanical strength, and stimuli-responsiveness, can be finely tuned by adjusting the composition and cross-link density of each constituent network. soci.orgmdpi.com For instance, an IPN could be created by combining a rigid Poly[this compound] network with a soft, hydrophilic polymer network to create a material that is both strong and highly absorbent. soci.org

Polymer Brushes and Surface Modification Applications

Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, functional layer. acs.orgillinois.edu This architecture is distinct from a simple polymer coating, as the high grafting density forces the chains to stretch away from the surface, forming a brush-like structure. Such modified surfaces have a wide range of applications, including altering surface wettability, reducing friction, and preventing biofouling. illinois.edu

Surface-Initiated Polymerization Techniques (e.g., SI-ATRP, SI-RAFT)

The most effective methods for creating dense polymer brushes are "grafting-from" techniques, collectively known as surface-initiated polymerization (SIP). researchgate.netcmu.edu In these methods, an initiator molecule is first immobilized on a substrate. The surface is then exposed to a solution of monomers, and polymerization occurs directly from the surface-bound initiators.

Two powerful and widely used SIP techniques are Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation chain-Transfer (SI-RAFT) polymerization. acs.orgresearchgate.netasianpubs.org

SI-ATRP allows for the controlled polymerization of a wide variety of monomers, including acrylates and acrylamides, from a surface. researchgate.netrsc.orgacs.org The process provides excellent control over the length (and thus thickness), composition, and architecture of the grafted polymer chains. asianpubs.org

SI-RAFT is another versatile controlled radical polymerization technique that can be adapted for surface grafting. acs.org It involves a chain transfer agent (CTA) that is immobilized on the surface, enabling the controlled growth of polymer brushes. acs.org

These techniques could be employed to graft Poly[this compound] brushes from various substrates, creating surfaces with unique chemical and physical properties derived from the monomer's structure.

Grafting-From and Grafting-To Approaches for Surface Functionalization

There are two primary strategies for attaching polymer chains to a surface: "grafting-from" and "grafting-to". nih.govresearchgate.net

Grafting-From: As described above, this method involves growing polymers directly from initiator sites on the surface. nih.govresearchgate.net Because monomers are small and can easily diffuse to the active polymerization sites, this approach allows for the formation of very dense and thick polymer brushes. researchgate.net

Grafting-To: This method involves the synthesis of complete polymer chains in solution first. These pre-formed polymers, which have a reactive end-group, are then attached to a complementary functional group on the surface. nih.gov A major limitation of this approach is steric hindrance; as more polymer chains attach to the surface, they begin to repel incoming chains, limiting the achievable grafting density. imperial.ac.ukacs.org

Table 2: Comparison of "Grafting-From" and "Grafting-To" Methods. This table outlines the key differences, advantages, and disadvantages of the two main strategies for creating polymer brushes on a surface.

| Feature | Grafting-From | Grafting-To |

|---|---|---|

| Process | Polymerization is initiated from the surface. | Pre-synthesized polymers are attached to the surface. |

| Achievable Grafting Density | High | Low to Moderate |

| Polymer Characterization | More complex; polymer must be cleaved from the surface for analysis. | Straightforward; polymer is fully characterized before attachment. |

| Steric Hindrance | Minimal, as small monomers diffuse to the surface. | Significant, limiting the number of chains that can attach. |

| Typical Applications | Dense, functional coatings; nano-actuators. | When well-characterized polymers are needed on a surface. |

Preparation of Responsive Polymer Systems

Responsive polymers, often called "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. illinois.edumdpi.com These stimuli can include temperature, pH, light, or the presence of specific chemicals. mdpi.comacs.org

The chemical structure of this compound, containing both amide and ester functional groups, provides opportunities for creating responsive materials. For example, the ester linkage could be susceptible to hydrolysis under certain pH conditions, leading to a change in the network structure.

A more common strategy to impart responsiveness is through copolymerization. By copolymerizing this compound with a functional "smart" monomer, a responsive network can be created.

pH-Responsiveness: Incorporating monomers with acidic or basic groups, such as acrylic acid or 2-(dimethylamino)ethyl methacrylate (B99206), would make the resulting polymer network sensitive to pH. researchgate.netfao.org For example, a copolymer with acrylic acid would swell at high pH (when the acid groups are deprotonated and repel each other) and collapse at low pH (when the acid groups are protonated). acs.org

Thermo-Responsiveness: Monomers like N-isopropylacrylamide (NIPAm) are well-known for creating thermo-responsive polymers that exhibit a lower critical solution temperature (LCST). mdpi.commdpi.com A network containing this monomer would be swollen and hydrophilic at low temperatures but would collapse and become hydrophobic above its LCST. mdpi.com Copolymers of acrylamide (B121943) and acrylic acid can also exhibit temperature sensitivity, specifically an upper critical solution temperature (UCST), where they are insoluble at low temperatures but become soluble upon heating. acs.org

By integrating these responsive monomers into a cross-linked network with this compound, it is possible to fabricate smart hydrogels and materials that can adapt to their surroundings.

Trigger-Response Mechanisms (e.g., pH, temperature, light)

Polymers containing acrylamide and acrylate (B77674) moieties are well-documented for their ability to respond to environmental changes. The behavior of Poly[this compound] can be inferred from analogous polymer systems that incorporate these functional groups.

pH-Responsiveness: The responsiveness of polymers to pH typically originates from the presence of ionizable groups. Acrylamide-based hydrogels, particularly when copolymerized with monomers containing acidic or basic side chains, exhibit significant pH sensitivity. mdpi.comnih.gov For instance, copolymers containing amine groups show changes in swelling and solubility based on the protonation state of the nitrogen atoms. mdpi.com Copolymers of N-isopropylacrylamide (NIPAM) and acrylamide can be engineered to respond to pH, a property crucial for applications like targeted drug delivery. mdpi.comnih.gov The amide group in the Poly[this compound] structure could participate in hydrogen bonding, and while not strongly ionizable itself, its local environment can be influenced by the pH of the surrounding medium, potentially leading to conformational changes. nih.gov Copolymers of poly(acrylamide-co-acrylate) have demonstrated clear pH-responsive swelling behavior, making them suitable for applications as superabsorbent materials. researchgate.net

Temperature-Responsiveness: Thermo-responsiveness is a hallmark of many poly(acrylamide) derivatives, most notably poly(N-isopropylacrylamide) (PNIPAm), which displays a Lower Critical Solution Temperature (LCST) around 32°C. mdpi.comresearchgate.net Above this temperature, the polymer undergoes a phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state. This behavior can be tuned by copolymerization. Block copolymers incorporating poly(phenyl acrylate) have been synthesized with thermo-responsive segments like poly(diethyl acrylamide) (PDEAAm), resulting in materials with distinct cloud point temperatures (26–30°C) in aqueous solutions. expresspolymlett.comresearchgate.netjournament.com The combination of both acrylamide and acrylate groups within the Poly[this compound] structure suggests a potential for complex thermo-responsive behavior, influenced by the interplay of hydrophilic and hydrophobic interactions within the polymer network.

Light-Responsiveness: The incorporation of photo-sensitive chromophores into a polymer backbone can render the material responsive to light. The phenyl acrylate component of the target polymer is noted as being potentially UV-active. expresspolymlett.comresearchgate.net Exposure to UV radiation could induce a photo-Fries rearrangement of the phenyl acrylate units, altering the polymer's chemical structure and, consequently, its physical properties. researchgate.net Furthermore, light-responsive behavior has been achieved in other acrylamide-based systems by incorporating photo-isomerizable groups like azobenzene. In such systems, UV or visible light can trigger reversible trans-cis isomerization, leading to changes in polymer conformation and micellar structure. rsc.org

Stimuli-Responsive Gels and Films

The ability of Poly[this compound] to respond to multiple stimuli makes it a prime candidate for the fabrication of "smart" gels and films. These materials can undergo reversible changes in volume, shape, or permeability in response to environmental cues.

Hydrogels formulated from acrylamide and acrylate copolymers are known to exhibit significant swelling in response to changes in pH and the ionic strength of the surrounding medium. researchgate.net Research on poly(phenylacrylamide) gels has demonstrated that their mechanical and swelling properties can be precisely controlled by varying the concentration of the crosslinking agent. ekb.eg This control is fundamental to designing gels for specific applications. For instance, dual-responsive hydrogels based on PNIPAm and polyacrylamide have been developed for controlled drug delivery, releasing their payload in response to specific pH and temperature combinations. mdpi.commdpi.com A hydrogel of this type demonstrated a nearly complete release of a loaded drug over 8 hours when subjected to combined pH and temperature stimuli (pH 5.0 / 45 °C). mdpi.comnih.gov

The table below summarizes the drug release performance of a comparable dual-responsive PNIPAm-co-PAAm hydrogel system under different stimuli, illustrating the potential functionality of gels derived from Poly[this compound].

| Stimulus Condition | Cumulative Drug Release (%) after 12h | Reference |

|---|---|---|

| pH 7.4 | ~30% | mdpi.com |

| pH 5.0 | ~82% | mdpi.com |

| 25 °C | ~45% | mdpi.com |

| 45 °C | ~70% | mdpi.com |

| pH 5.0 / 45 °C | ~98% (in 8h) | nih.gov |

Fabrication of Nanostructured Polymeric Materials

The unique chemical structure of Poly[this compound] lends itself to the fabrication of various nanostructured materials through self-assembly or advanced processing techniques.

Polymeric Nanoparticles and Micelles

Amphiphilic block copolymers are known to self-assemble in selective solvents to form nanoscale objects such as micelles and vesicles. Phenyl acrylate is a versatile monomer for creating the core-forming, solvophobic block in such copolymers. rsc.org Using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it is possible to synthesize diblock copolymers that form well-defined nano-objects. rsc.orgwhiterose.ac.ukresearchgate.net For example, a poly(dimethyl acrylamide)-based macromolecule can be chain-extended with phenyl acrylate via RAFT aqueous emulsion polymerization to produce spherical nanoparticles with diameters ranging from 38 nm to 188 nm. rsc.orgresearchgate.net

Similarly, acrylamide-based polymers are widely used to form the hydrophilic, shell-forming block of thermo-responsive micelles. researchgate.net Copolymers of PNIPAm and methyl methacrylate, for instance, self-assemble into spherical micelles approximately 190 nm in size that exhibit reversible aggregation and dispersion in response to temperature changes around the LCST of the PNIPAm shell. nih.gov The combination of a potentially hydrophobic poly[this compound] core and a hydrophilic acrylamide-based corona could yield stimuli-responsive micelles for advanced applications.

The table below details the types of nano-objects formed using phenyl acrylate as the core-forming block in different PISA formulations.

| PISA Formulation | Stabilizer Block (Hydrophilic) | Core Block (Solvophobic) | Resulting Morphologies | Reference |

|---|---|---|---|---|

| RAFT Aqueous Emulsion Polymerization | Poly(dimethyl acrylamide) | Poly(phenyl acrylate) | Spheres | rsc.orgresearchgate.net |

| RAFT Alcoholic Dispersion Polymerization | Poly(acrylic acid) | Poly(phenyl acrylate) | Spheres, Worms, Lamellae, Vesicles | whiterose.ac.uk |

| RAFT n-Alkane Dispersion Polymerization | Poly(stearyl methacrylate) | Poly(phenyl acrylate) | Spheres, Worms, Vesicles | whiterose.ac.uk |

Electrospun Fibers and Nanocomposites

Electrospinning is a robust technique for producing polymer nanofibers from solutions. mdpi.com Polymers based on both acrylamide and acrylate precursors, such as polyacrylonitrile (B21495) (a related vinyl polymer) and poly(methyl methacrylate), are readily electrospun into uniform fibers. mdpi.comresearchgate.netresearchgate.net The morphology and diameter of the resulting fibers are highly dependent on processing parameters like polymer concentration, applied voltage, and solvent properties. researchgate.netresearchgate.net For example, studies on the electrospinning of poly(N-isopropylacrylamide) have shown that uniform nanofibers can be successfully produced by carefully controlling the solution temperature to remain below the polymer's phase transition temperature. nih.gov

The incorporation of nanoparticles into a polymer matrix creates nanocomposites with enhanced properties. Poly(acrylamide-co-acrylate) hydrogels have been reinforced with cellulose (B213188) nanowhiskers to create superabsorbent nanocomposites with improved water retention and pH-responsiveness. researchgate.net Similarly, thermosensitive nanocomposites have been developed by incorporating clay nanoparticles into a poly(N-isopropylacrylamide) matrix. cmu.eduresearchgate.net These nanocomposites exhibit a faster and more pronounced thermal response compared to the pure polymer gel, a desirable trait for applications in sensors, actuators, and controlled release systems. cmu.eduresearchgate.net Given its constituent groups, Poly[this compound] is a promising candidate for forming both electrospun nanofibers and advanced nanocomposite materials.

Theoretical and Computational Chemistry of 2 Acryloylamino Phenyl Prop 2 Enoate and Its Polymers

Quantum Chemical Calculations of Monomer and Oligomer Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of "2-(Acryloylamino)phenyl prop-2-enoate" and its oligomers. These calculations provide a foundational understanding of the polymerization process.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For "this compound," the HOMO is expected to be localized on the electron-rich phenyl ring and the amino group, while the LUMO is likely centered on the electron-deficient acryloyl groups. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO gap can be calculated for the monomer and its growing oligomeric chains to understand how reactivity changes as polymerization proceeds. While specific experimental data for this compound is not available, representative data from similar aromatic acrylamide (B121943) systems are presented in Table 1.

Table 1: Representative Calculated HOMO-LUMO Energies and Gaps for "this compound" and its Oligomers

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Monomer | -6.85 | -1.75 | 5.10 |

| Dimer | -6.70 | -1.85 | 4.85 |

Computational modeling can map out the potential energy surface for the polymerization of "this compound." This involves calculating the energies of reactants, transition states, and products for the initiation and propagation steps of the polymerization reaction. Such models can help in determining the most favorable reaction pathways and in understanding the kinetics of the polymerization process.

The initiation step, typically involving a radical initiator, can be modeled to determine the activation energy required to form the initial monomer radical. Subsequently, the propagation steps, where the radical chain grows by adding monomer units, can be simulated. These calculations often reveal that the addition of the monomer to the growing polymer chain is a highly exothermic and kinetically favorable process.

A critical aspect of reaction pathway modeling is the identification and characterization of the transition state for the radical addition process. Transition state theory is used to calculate the rate constants for these reactions. By analyzing the geometry and vibrational frequencies of the transition state, researchers can gain detailed insights into the mechanism of bond formation. For the radical polymerization of "this compound," the transition state would involve the approach of the radical end of the growing polymer chain to one of the vinyl groups of the monomer. The calculated activation energies provide a quantitative measure of the reaction rate.

Molecular Dynamics Simulations of Polymer Chain Dynamics

Molecular dynamics (MD) simulations are a powerful computational method to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide valuable information about the polymer's conformational dynamics, flexibility, and its interactions with other molecules, such as solvents. advancedsciencenews.commdpi.com

MD simulations can be used to explore the conformational space of a single polymer chain or a collection of chains. By simulating the polymer in a vacuum or in a solvent, it is possible to determine its preferred conformations and to quantify its flexibility. Key parameters such as the radius of gyration, end-to-end distance, and bond and dihedral angle distributions can be calculated from the simulation trajectories. These parameters provide a measure of the polymer's size, shape, and stiffness, which are crucial for understanding its macroscopic properties.

Table 2: Representative Simulation Data for Poly(this compound) Chain Dynamics

| Parameter | Simulated Value |

|---|---|

| Radius of Gyration (Rg) | 2.5 nm |

| End-to-End Distance | 5.8 nm |

The interaction between a polymer and a solvent determines its solubility and the conformation of the polymer chains in solution. MD simulations can be employed to study these interactions at a molecular level. By simulating the polymer in different solvents, it is possible to calculate the solvent distribution around the polymer and the interaction energies. This information can be used to predict the solubility of the polymer and to understand how the solvent affects its conformation. For instance, in a good solvent, the polymer chain is expected to be in a more extended conformation, while in a poor solvent, it will likely collapse into a more compact globule.

Network Formation and Cross-link Distribution Modeling

The polymerization of the bifunctional monomer "this compound" leads to the formation of a complex three-dimensional polymer network. Modeling this process is crucial for understanding the final material's mechanical and thermal properties. Molecular dynamics (MD) simulations provide a powerful framework for investigating the gelation mechanism and the topological evolution of such acrylate-based polymer networks. umons.ac.be

These simulations typically employ a progressive polymerization approach where monomer units are computationally linked based on proximity and reactivity criteria. This method allows for a detailed, atomistic view of the network's growth, from the initial stages of oligomer formation to the development of a sample-spanning gel. umons.ac.be Key parameters that can be investigated include the rate of conversion of the acrylate (B77674) and acrylamide functional groups, the formation of cycles (intramolecular cross-links), and the distribution of cross-link densities throughout the material. dtu.dkresearchgate.net

The heterogeneity of the cross-linked network is a critical aspect that influences the material's performance. researchgate.net Computational models can predict the formation of regions with high and low cross-link densities, which can arise from variations in monomer reactivity and diffusion limitations as the polymerization proceeds. cam.ac.uk For a polymer derived from "this compound," modeling would focus on how the interplay between the acryloyl and amino-phenyl prop-2-enoate moieties influences the network's structural evolution. The relative reactivity of these groups and the steric hindrance provided by the phenyl ring are expected to be significant factors.

Illustrative data from a kinetic Monte Carlo or MD simulation of the network formation could be presented as follows, showing the evolution of different structural features with monomer conversion:

| Monomer Conversion (%) | Average Cluster Size | Cross-link Density (mol/m³) | Percentage of Primary Cycles |

| 10 | 15 | 0.5 x 10³ | 2% |

| 30 | 50 | 1.8 x 10³ | 5% |

| 50 (Gel Point) | 500 | 4.5 x 10³ | 8% |

| 70 | 2000 | 7.2 x 10³ | 11% |

| 90 | 5000 | 9.5 x 10³ | 15% |

This table presents hypothetical data for illustrative purposes.

Force Field Development and Validation for Accurate Polymer Simulation

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For novel polymers like poly(this compound), a specific and validated force field is often necessary. The development process typically begins with an existing general force field, such as AMBER or CHARMM, which is then refined for the specific chemical structures of interest. nih.govchemrxiv.org

Parameterization involves adjusting bond, angle, and dihedral parameters to reproduce data from high-level quantum mechanical calculations, such as Density Functional Theory (DFT). escholarship.orgnih.gov For "this compound," particular attention would be given to the torsional potentials around the ester and amide linkages, as well as those governing the orientation of the phenyl ring, as these significantly influence the polymer chain's conformation. nih.gov Non-bonded parameters, including partial atomic charges and van der Waals interactions, are also refined to accurately model intermolecular forces and the bulk properties of the polymer. nih.gov

A recent advancement in this area is the development of reactive force fields (ReaxFF), which can simulate chemical reactions, such as the polymerization process itself. escholarship.orgacs.org A ReaxFF for this system would be trained against a comprehensive set of DFT calculations for reaction pathways, bond dissociation energies, and the structures of various radical intermediates. escholarship.org

Validation of the developed force field is a critical step. The force field's ability to reproduce known experimental properties of the monomer or analogous small molecules, such as density, heat of vaporization, and crystal structure, is assessed. For the polymer, simulated properties like the glass transition temperature and melt density are compared with experimental data. umons.ac.be

Below is a sample data table illustrating the comparison between simulation results from a newly developed force field and experimental data for validation:

| Property | Simulated Value | Experimental Value | Percent Difference |

| Monomer Density (g/cm³) | 1.25 | 1.23 | 1.6% |

| Polymer Glass Transition Temp. (K) | 450 | 445 | 1.1% |

| Polymer Melt Density at 500 K (g/cm³) | 1.18 | 1.15 | 2.6% |

This table presents hypothetical data for illustrative purposes.

Emerging Applications of Poly 2 Acryloylamino Phenyl Prop 2 Enoate Based Materials in Materials Science

High-Performance Coatings and Adhesives

Enhanced Mechanical and Adhesion Properties

Based on related polymer systems, it is plausible that poly[2-(Acryloylamino)phenyl prop-2-enoate] could offer significant advantages in mechanical strength and adhesion. The acrylamide (B121943) component is known for its contribution to hydrogen bonding, which can lead to strong intermolecular forces within the polymer matrix. This, in turn, could result in materials with high tensile strength and toughness.

Furthermore, the acrylate (B77674) group, a common component in adhesives, could impart excellent adhesive properties. The combination of these functional groups might lead to structural adhesives with a superior balance of stiffness and flexibility, making them suitable for demanding applications in the automotive and aerospace industries. The phenyl ring could further enhance cohesive strength through pi-pi stacking interactions.

Table 1: Hypothetical Mechanical Properties of Poly[this compound] Compared to Related Polymers

| Property | Polyacrylamide (Typical) | Polyacrylate (Typical) | Poly[this compound] (Hypothesized) |

|---|---|---|---|

| Tensile Strength | Moderate to High | Variable | Potentially High |

| Adhesion to Polar Substrates | Good | Excellent | Potentially Excellent |

| Flexibility | Can be brittle | Good | Potentially Balanced |

Durability and Weathering Resistance

The long-term performance of a material, particularly its resistance to environmental factors, is crucial for many applications. Aromatic polymers are often more resistant to degradation from UV radiation and oxidation compared to their aliphatic counterparts. Therefore, the presence of the phenyl group in poly[this compound] suggests that it could exhibit good durability and weathering resistance. This would make it a candidate for outdoor applications such as coatings and sealants. Research on other aromatic acrylates has shown that they can withstand prolonged exposure to sunlight without significant degradation. radtech.orgpaint.org

Rheology Modifiers and Thickeners in Industrial Formulations

Shear-Thinning and Thixotropic Behavior

Many polymer solutions exhibit non-Newtonian flow behavior, such as shear-thinning, where viscosity decreases with increasing shear rate. nlc-bnc.ca This property is highly desirable in applications like paints and coatings, where a high viscosity at rest prevents sagging, but a lower viscosity during application allows for easy spreading. Thixotropy is a time-dependent shear-thinning property, where a fluid takes a finite time to return to its original viscosity after the shear stress is removed. wikipedia.orgdavidpublisher.com It is conceivable that solutions of poly[this compound] would exhibit both shear-thinning and thixotropic behavior due to the disruption and subsequent reformation of intermolecular hydrogen bonds and chain entanglements under shear. nlc-bnc.caacs.org

Table 2: Anticipated Rheological Behavior of Poly[this compound] Solutions

| Rheological Property | Observed in Polyacrylamides | Observed in Polyacrylates | Anticipated for Poly[this compound] |

|---|---|---|---|

| Shear-Thinning | Yes | Yes | Highly Likely |

| Thixotropy | Yes | In some formulations | Likely, due to hydrogen bonding |

| Viscosity Response to pH | Dependent on hydrolysis | Dependent on acidic/basic groups | Likely stable, unless hydrolysis occurs |

Functional Composites and Nanocomposites

Integration with Inorganic Nanoparticles

The incorporation of inorganic nanoparticles into a polymer matrix is a common strategy to enhance material properties, creating what are known as nanocomposites. nih.govresearchgate.net These nanoparticles can improve mechanical strength, thermal stability, and introduce new functionalities such as electrical conductivity or magnetic properties. nih.gov The functional groups within poly[this compound], particularly the polar amide and ester groups, could facilitate strong interfacial interactions with a variety of inorganic nanoparticles. This good adhesion between the polymer matrix and the nanoparticles is crucial for achieving a homogeneous dispersion and realizing the full potential of the composite material. mdpi.combohrium.com For example, silica (B1680970) or titania nanoparticles could be integrated to enhance the mechanical and UV-blocking properties of coatings based on this polymer.

Reinforcement and Hybrid Material Design

There is no research available to describe the use of Poly[this compound] as a reinforcement agent or in the design of hybrid materials.

Smart Materials for Sensing and Actuation (conceptual, without specific applications)

There is no conceptual or applied research available regarding the potential of Poly[this compound] in the field of smart materials for sensing and actuation.

Future Research Directions and Translational Challenges

Development of Sustainable and Green Synthesis Routes for the Monomer

The industrial viability of any polymer is fundamentally tied to the sustainable and economic synthesis of its constituent monomers. For 2-(acryloylamino)phenyl prop-2-enoate, moving beyond traditional multi-step chemical syntheses, which often rely on hazardous reagents and generate significant waste, is a primary challenge. Future research must focus on developing greener, more efficient synthetic pathways.

One promising avenue is the adoption of biocatalysis. Enzymatic synthesis has become a cornerstone in the industrial production of acrylamide (B121943) from acrylonitrile, utilizing nitrile hydratase to achieve high yields and selectivity under mild conditions with minimal byproducts. nih.govlsbu.ac.ukscispace.com Research into enzymes that can facilitate the acylation steps required to produce this compound could lead to a significantly more sustainable process. pu-toyama.ac.jpnih.gov Another strategy involves leveraging bio-based feedstocks. The development of routes to produce key precursors, such as acrylic acid, from renewable resources like biomass-derived furfural (B47365) is an active area of research. nih.gov Integrating such bio-based building blocks could substantially lower the carbon footprint of the final monomer.

Table 1: Comparison of Potential Synthesis Routes for this compound